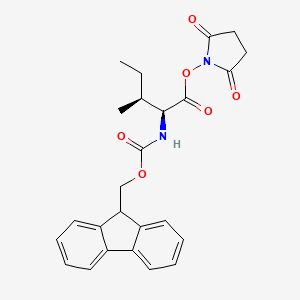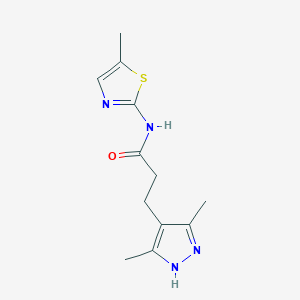
Fmoc-Ile-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-ile-OSu: stands for 9-fluorenylmethyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester. It is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an N-hydroxysuccinimide (OSu) ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-ile-OSu is extensively used in SPPS for the synthesis of peptides and proteins due to its stability and ease of removal.
Biology:
Protein Engineering: Used in the synthesis of modified peptides for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Wirkmechanismus
Target of Action
Fmoc-Ile-OSu primarily targets amine groups in organic compounds . The compound is frequently used as a protecting group for amines during peptide synthesis . The role of this compound is to protect these amine groups from unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained .
Mode of Action
This compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with this compound, resulting in the formation of a Fmoc carbamate . This carbamate serves as a protective barrier for the amine group, preventing it from participating in undesired reactions during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides . By protecting amine groups, this compound allows for the selective addition of amino acids in a controlled manner, enabling the synthesis of peptides with specific sequences . The downstream effect of this is the production of peptides that can be used in various biological and chemical applications .
Pharmacokinetics
Itsbioavailability in a reaction is influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amine group being protected .
Result of Action
The molecular result of this compound’s action is the formation of a Fmoc carbamate . On a cellular level, the use of this compound in peptide synthesis can lead to the production of peptides that can interact with various cellular components and influence cellular processes . The specific effects would depend on the nature of the synthesized peptide .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the reaction environment, the temperature , and the presence of other reagents . For example, Fmoc groups are base-labile and can be removed rapidly by a base such as piperidine . Therefore, the pH of the reaction environment can significantly influence the stability of the Fmoc protection .
Biochemische Analyse
Biochemical Properties
Fmoc-Ile-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily covalent bonding, leading to the formation of carbamates .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of the peptide chain . Its removal does not disturb the acid-labile linker between the peptide and the resin, making it a valuable tool in peptide synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the nucleophilic amine with the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used for the removal of the Fmoc group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of Fmoc-Cl with sodium azide to form 9-fluorenylmethyloxycarbonyl azide, which is then reacted with N-hydroxysuccinimide in aqueous dioxane .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Fmoc-ile-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines, forming Fmoc-protected peptides.
Deprotection Reactions: The Fmoc group can be removed by treatment with a base, typically piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, in the presence of a base like triethylamine, are common reagents.
Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products:
Fmoc-Protected Peptides: Formed by nucleophilic substitution.
Free Amines: Formed by deprotection of the Fmoc group.
Vergleich Mit ähnlichen Verbindungen
Boc-ile-OSu: tert-Butyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.
Cbz-ile-OSu: Benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.
Comparison:
Stability: Fmoc-ile-OSu is more stable under basic conditions compared to Boc-ile-OSu, which is acid-labile.
Ease of Removal: The Fmoc group is easily removed by mild bases, whereas the Cbz group requires hydrogenolysis.
Applications: this compound is preferred in SPPS due to its compatibility with a wide range of reaction conditions and its efficient removal.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCMQYXXCGKJHT-WNSKOXEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)
![1-(2-hydroxyethyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)

![3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2405760.png)
![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)
